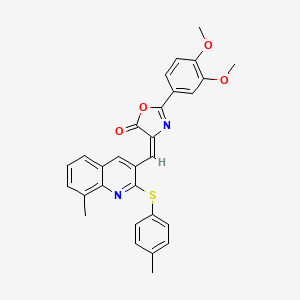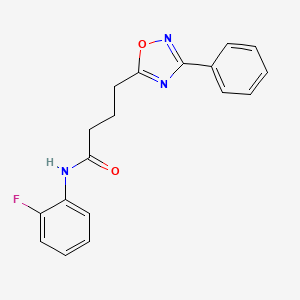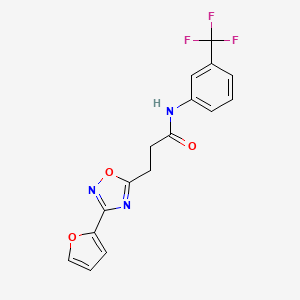
N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DMOT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized using a variety of methods.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with specific targets in cells. For example, N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the growth of cancer cells, bacteria, and fungi. It has also been reported to induce apoptosis in cancer cells and inhibit the activity of bacterial and fungal enzymes. In vivo studies have shown that N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can reduce tumor growth in mice and increase the survival rate of infected mice.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit good yields and purity. It also has a wide range of potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. However, there are also some limitations to its use in lab experiments. For example, N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may exhibit cytotoxicity at high concentrations, which could limit its use in certain applications. It may also require specialized equipment or expertise for its synthesis and analysis.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new synthetic methods for N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, the use of N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a building block for the synthesis of new materials with unique properties is an area of potential research. Finally, the development of new analytical methods for the detection and quantification of N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in various matrices is an area of interest for analytical chemists.
In conclusion, N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is needed to fully understand its potential and limitations in various applications.
合成方法
N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the reaction of 2,3-dimethylbenzoyl chloride with m-tolyl hydrazine in the presence of triethylamine, followed by reaction with ethyl chloroacetate and sodium hydroxide. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with m-tolyl hydrazine in the presence of triethylamine, followed by reaction with ethyl 2-bromoacetate and sodium ethoxide. These methods have been reported to yield N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide with good yields and purity.
科学研究应用
N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In analytical chemistry, N-(2,3-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-4-8-16(12-13)20-22-19(25-23-20)11-10-18(24)21-17-9-5-7-14(2)15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHPVSQMOGEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B7718786.png)
![(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718792.png)



![5-(N-ethyl-4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7718829.png)